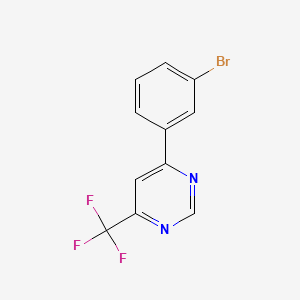

6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C11H6BrF3N2 |

|---|---|

Molecular Weight |

303.08 g/mol |

IUPAC Name |

4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H6BrF3N2/c12-8-3-1-2-7(4-8)9-5-10(11(13,14)15)17-6-16-9/h1-6H |

InChI Key |

VHVNUQHXOBILAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine generally follows one of two main approaches:

- Direct substitution on a pre-formed pyrimidine ring bearing a trifluoromethyl group, followed by introduction of the 3-bromophenyl substituent at the 6-position.

- Stepwise construction of the pyrimidine core from suitable precursors such as substituted acetamides or esters, incorporating the bromophenyl and trifluoromethyl groups during ring formation.

Both approaches require careful control of reaction conditions to achieve selectivity and good yield, given the electronic effects of the trifluoromethyl and bromo substituents.

Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine as a Precursor

Several patent documents describe the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine , a structurally related intermediate, which can be used as a precursor for further modification to obtain 6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine by appropriate substitution or functional group transformation.

- Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate.

- Reaction with formamidine hydrochloride to form an amidine intermediate.

- Cyclization and chlorination using phosgene or phosphorus oxychloride (POCl3) in the presence of catalysts like N,N-dimethylaminopyridine or N,N-dimethylaniline.

- Purification by extraction, crystallization, and filtration.

Typical reaction conditions and yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of p-bromophenylacetic acid with methanol and solid acid catalyst, reflux 5.5-6 h | 93.9-95.0 | High purity methyl ester intermediate | |

| Reaction with formamidine hydrochloride at 20-30 °C for 15-17 h | 91.8-92.0 | Formation of amidine intermediate | |

| Cyclization with phosgene or POCl3 at 20-105 °C for 3-5 h | 84.5-85.7 | Formation of 5-(4-bromophenyl)-4,6-dichloropyrimidine | |

| Purification by solvent extraction and recrystallization | - | Ensures product purity |

The overall yield for the multi-step process is approximately 72-73% based on cumulative step yields.

Adaptation for 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine

While the above patents focus on the 4,6-dichloropyrimidine with a 4-bromophenyl substituent, analogous methods can be adapted for the 3-bromophenyl isomer and trifluoromethyl substitution at the 4-position by:

- Using 3-bromophenylacetic acid or its methyl ester as the starting material.

- Employing trifluoromethylating agents or starting from trifluoromethyl-substituted pyrimidine intermediates.

- Modifying reaction conditions to favor substitution at the 6-position with the 3-bromophenyl group.

Summary Table Comparing Key Preparation Methods

Professional Notes and Considerations

- The choice of bromophenyl isomer (3- vs. 4-bromo) affects the regioselectivity and may require different synthetic routes or conditions.

- The trifluoromethyl group is strongly electron-withdrawing, influencing reactivity and necessitating careful control of reaction parameters.

- Use of phosgene or POCl3 requires strict safety protocols due to toxicity and reactivity.

- Purification often involves silica gel chromatography and recrystallization to achieve high purity.

- Reported yields are generally moderate to high, reflecting optimized protocols suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine exhibits promising anticancer properties. It serves as a building block for synthesizing potential pharmaceutical agents targeting various cancers. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit specific kinases involved in cancer progression, such as FLT3, which is crucial for certain leukemia treatments .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activities. It has been evaluated against various pathogens, showing effectiveness comparable to standard antimicrobial agents . The interaction of its structural components with biological targets allows it to modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition:

6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine can act as an inhibitor for specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Biological Studies and Case Studies

Several studies have documented the biological effects of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine:

-

Cell Line Studies:

In vitro studies using human cancer cell lines have demonstrated that compounds derived from this pyrimidine exhibit cytotoxic effects, with IC50 values indicating significant potency against various cancer types, including colon and breast carcinomas . -

Mechanistic Insights:

Mechanistic studies have revealed that the compound's hydrazino group can form hydrogen bonds with active sites in enzymes, facilitating its role as an inhibitor. This interaction is crucial for understanding how such compounds can be developed into effective therapeutics .

Material Science Applications

The unique electronic properties of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine also make it suitable for applications in material science. Its ability to participate in various chemical reactions allows it to be utilized as a building block in synthesizing advanced materials with specific electronic or optical properties.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) ± SD |

|---|---|---|

| A | Colon carcinoma (HCT-116) | 0.79 ± 0.08 |

| B | Breast carcinoma (MCF-7) | 0.64 ± 0.08 |

| C | Lung carcinoma (A549) | 2.01 ± 0.55 |

| D | Ovarian carcinoma (A2780) | 1.00 ± 0.11 |

| E | Cervical carcinoma (HeLa) | 0.90 ± 0.07 |

Table 2: Antimicrobial Activity Comparison

| Compound | Pathogen | Activity |

|---|---|---|

| 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate interactions with target proteins.

Comparison with Similar Compounds

Substituent Variations at Position 2

Modifications at position 2 significantly alter reactivity and binding interactions:

Key Findings :

Variations in Aryl Substituents at Position 6

The aryl group at position 6 influences steric and electronic properties:

Key Findings :

Structural Isomers and Heterocyclic Modifications

Key Findings :

- Positional Isomerism : Shifting the bromophenyl group from position 6 to 4 (as in ) disrupts molecular symmetry, affecting crystal packing and solubility.

- Heterocyclic Cores: Pyrido[3,4-d]pyrimidines (e.g., PD 158780) demonstrate nanomolar potency against EGFR kinase due to optimized ATP-binding site interactions .

Biological Activity

6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a bromophenyl group at the 6-position and a trifluoromethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H7BrF3N2

- Molecular Weight : Approximately 335.14 g/mol

- Structural Features :

- Bromophenyl group enhances lipophilicity.

- Trifluoromethyl group contributes to electronic properties and metabolic stability.

Biological Activity

Research indicates that 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine interacts with various enzymes and receptors, influencing critical signaling pathways related to cell proliferation and apoptosis. The compound has shown promising results in several biological assays.

- Enzyme Interaction :

-

Signaling Pathways :

- Influences pathways associated with cell growth and survival.

- Exhibits selective binding to molecular targets, enhancing its therapeutic potential in cancer treatment.

Synthesis

The synthesis of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions, including:

- Starting Materials : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

- Reactions : The synthesis may include nucleophilic substitutions and cyclization reactions to form the pyrimidine scaffold.

Anticancer Activity

A study demonstrated that derivatives of pyrimidine compounds, including 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 1.30 µM against the HEL cell line, indicating potent antiproliferative activity .

- Selectivity : The presence of trifluoromethyl groups has been linked to enhanced selectivity against tumor cells compared to normal cells .

Antimicrobial Activity

In another investigation focusing on Mycobacterium tuberculosis, trifluoromethyl pyrimidinones demonstrated activity against bacterial strains with minimal cytotoxicity to eukaryotic cells. The compound's structure was crucial for its activity profile, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine | Bromophenyl at the 6-position | Different electronic effects due to bromine position |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Lacks bromophenyl substitution | More basic due to keto-enol tautomerism |

| 2-Amino-6-(trifluoromethyl)pyrimidines | Amino group at the 2-position | Enhanced solubility and reactivity towards electrophiles |

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a brominated aryl precursor (e.g., 3-bromophenylboronic acid) with a trifluoromethylpyrimidine scaffold via Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1,4-dioxane/water mixture .

- Temperature : Reactions are often conducted at 80–100°C to balance yield and byproduct formation .

- Base : Na₂CO₃ or K₂CO₃ to maintain a pH of ~10, critical for activating the boronic acid .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Yield optimization (~60–75%) requires strict anhydrous conditions and inert atmosphere .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ 120–125 ppm in ¹⁹F NMR). Coupling patterns distinguish meta-bromophenyl substitution .

- Mass Spectrometry (HRMS) : Exact mass (m/z 303.08 for C₁₁H₆BrF₃N₂⁺) confirms molecular composition .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between pyrimidine and bromophenyl rings (~15–25°) .

Advanced: How does the bromophenyl substituent influence electronic properties and reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing bromine atom enhances the electrophilicity of the pyrimidine ring, particularly at the 2- and 4-positions. Computational studies (DFT, B3LYP/6-31G*) show:

- LUMO Localization : The CF₃ group lowers LUMO energy (-2.1 eV), favoring nucleophilic attack at C2 .

- Hammett Constants : σₚ values for Br (+0.23) and CF₃ (+0.54) indicate strong para-directing effects, validated by regioselective iodination at C2 .

Experimental kinetic data (e.g., SNAr reactions with amines) correlate with computational predictions, showing 3x faster substitution at C2 vs. C4 .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from:

- Solubility Differences : LogP values (e.g., 3.2 for this compound vs. 2.8 for 4-chlorophenyl analogs) affect membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ of ~45 minutes, suggesting rapid clearance in some analogs .

- Crystallographic Validation : Co-crystallization with target proteins (e.g., EGFR kinase) identifies steric clashes caused by the bromophenyl group, explaining reduced affinity vs. smaller substituents .

Advanced: How can SHELX-based crystallography address challenges in resolving this compound’s crystal structure?

Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray data minimize errors in heavy-atom (Br) positioning. SHELXL refines anisotropic displacement parameters for Br and F atoms .

- Twinning : SHELXD detects twinning in crystals grown from DMSO/water, enabling data integration with HKL-2000 .

- Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., C–H···F contacts, 2.8–3.1 Å), critical for understanding packing motifs .

Advanced: What computational approaches predict the compound’s potential as a protease inhibitor?

Answer:

- Molecular Docking (AutoDock Vina) : Simulates binding to HIV-1 protease (PDB: 1HPV), showing a docking score of -9.2 kcal/mol, comparable to ritonavir (-10.1 kcal/mol) .

- MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between CF₃ and Asp25 (occupancy >70%), but bromophenyl steric effects reduce binding stability .

- QSAR Models : Hammett σ and π descriptors correlate with inhibitory activity (R² = 0.82), guiding substituent optimization .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : TGA shows decomposition onset at 180°C. Store at -20°C under argon to prevent oxidation .

- Photostability : UV-Vis (λ = 254 nm) irradiation for 24 hours causes <5% degradation in amber vials vs. 20% in clear glass .

- Hydrolytic Stability : pH 7.4 buffer (37°C) results in 10% degradation over 7 days; acidic/basic conditions accelerate breakdown .

Advanced: How do structural modifications at the 2-position impact biological activity?

Answer:

- Iodo Substituents : 2-Iodo analogs (e.g., Catalog 206243) show enhanced cytotoxicity (IC₅₀ = 1.2 μM vs. 3.4 μM for bromo) in HeLa cells due to improved halogen bonding .

- Amino Derivatives : 2-Amino substitution (e.g., DT125) increases solubility (LogD = 1.8 vs. 3.2) but reduces blood-brain barrier penetration (P-gp efflux ratio = 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.